molecular formula C6H8N2O2S B2602108 Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1421635-09-7

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2602108
CAS No.: 1421635-09-7
M. Wt: 172.2
InChI Key: VDFWXNJTHPZDGK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate ( 1421635-09-7) is a high-purity chemical intermediate with the molecular formula C 6 H 8 N 2 O 2 S and a molecular weight of 172.20 g/mol . This compound belongs to the 1,3-thiazole family, a privileged scaffold in medicinal chemistry and material science, characterized by its methyl ester and amino functional groups which make it a versatile building block for synthetic applications . Researchers value this compound for its potential in constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. Its molecular structure, defined by the SMILES notation COC(C1=C(N)SC(C)=N1)=O, provides reactive sites for further chemical modification, including the hydrolysis of the ester group or functionalization of the amino group . It is supplied for laboratory research purposes only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFWXNJTHPZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method includes the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide, followed by further reactions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Tubercular Activity

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has indicated that derivatives of this compound can inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial for the bacterial fatty acid synthesis pathway. For instance, a related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, highlighting the potential for developing new anti-tubercular agents based on this scaffold .

2. Drug Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. The compound's ability to form hydrogen bonds with key residues in the active sites of target enzymes makes it an attractive candidate for further optimization in drug design . The ease of synthesis and modification also supports the development of a diverse library of compounds for screening against various targets.

Agricultural Applications

1. Pesticide Development

The thiazole ring structure is known for its biological activity, making this compound a potential candidate for pesticide formulation. Compounds with similar structures have been utilized in the synthesis of agrochemicals that target specific pests or diseases affecting crops . The ability to modify this compound could lead to the development of effective and environmentally friendly pesticides.

Case Studies and Research Findings

Study Findings Relevance
PLOS ONE Study (2009)Identified compounds with excellent activity against M. tuberculosis using thiazole derivativesHighlights the potential for developing new anti-tubercular medications
IUCr Journals (2004)Investigated the supramolecular networks formed by thiazole derivativesProvides insights into the structural properties that may influence biological activity
PubChem Data (2025)Cataloged various derivatives and their propertiesServes as a resource for chemists looking to explore modifications of thiazole compounds

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole core : Provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding.
  • 5-Amino group: Enhances hydrogen-bonding capacity and interaction with biological targets.
  • 2-Methyl group : Influences steric and electronic properties, modulating reactivity.
  • 4-Carboxylate ester : Improves solubility and serves as a synthetic handle for derivatization.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate with structurally related compounds:

Compound Name Structural Differences Key Properties Biological Activities Reference
Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate 2-Methyl replaced with isopropyl group Increased steric bulk; altered lipophilicity Enhanced antimicrobial activity due to hydrophobic interactions
Ethyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride Aminomethyl group at position 2; ethyl ester; dihydrochloride salt Improved solubility (salt form); additional hydrogen-bonding sites Broad-spectrum antimicrobial, anticancer, and anti-inflammatory activity
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate Pyrrole and phenyl substituents Extended conjugation; enhanced π-π stacking Potential kinase inhibition and anticancer activity
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate Oxazole ring fused to thiazole Dual heterocyclic system; increased polarity Antimicrobial and anti-inflammatory properties
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Indole moiety at position 2 Planar aromatic system; improved DNA intercalation Anticancer activity via topoisomerase inhibition

Functional Group Influence on Activity

  • Amino Group (Position 5): Critical for hydrogen bonding with biological targets (e.g., enzymes or DNA). Its absence in simpler derivatives like 2-Aminothiazole reduces target specificity .
  • Ester vs. Carboxylic Acid : The methyl ester in the parent compound improves cell membrane permeability compared to carboxylic acid derivatives, which may exhibit higher polarity and lower bioavailability .
  • Aromatic vs. Aliphatic Substituents : Phenyl or indole groups (e.g., in ) enhance π-π interactions with aromatic residues in proteins, whereas aliphatic groups (e.g., isopropyl in ) optimize hydrophobic binding pockets.

Biological Activity

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, including its biochemical properties, mechanisms of action, and applications in scientific research.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The thiazole ring is a key structural component in many bioactive compounds, influencing their interaction with various biological targets.

This compound exhibits several biochemical properties:

  • Enzyme Interactions : Thiazole derivatives can inhibit or activate various enzymes, impacting metabolic pathways.
  • Cellular Effects : They influence cell signaling pathways and gene expression, which can alter cellular metabolism and function.

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeDescription
AntimicrobialExhibits activity against bacteria and fungi
AnticancerPotential to inhibit cancer cell proliferation
Anti-inflammatoryReduces inflammation in various models
AntiviralInhibits viral replication

The biological activity of this compound is thought to involve several mechanisms:

  • Binding Interactions : Similar compounds have shown high affinity for multiple receptors and enzymes, suggesting that this compound may interact with key biological targets.
  • DNA Interaction : Some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, leading to DNA damage and subsequent cell death.

4. Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

5. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) at specific concentrations .

Table 3: Anticancer Activity Results

Cell Line% Inhibition at 50 μM
A54948%
HCT11640%

6. Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Antimicrobial Study : A study reported that this compound significantly inhibited biofilm formation in bacterial strains at concentrations below its MIC .
  • Anticancer Research : Another study demonstrated that the compound reduced tumor volume in animal models without apparent side effects, indicating its potential as a therapeutic agent in cancer treatment .

7. Conclusion

This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to interact with biological macromolecules suggests a multifaceted mechanism of action that warrants further investigation. Ongoing research may uncover additional therapeutic potentials and optimize its application in pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate?

  • Methodology : Synthesis typically involves cyclocondensation reactions. For example, reacting a substituted β-ketoester with thiourea or thioamides under basic conditions. A similar approach was used for ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, where ethyl 2-bromoacetate and thiourea were reacted in the presence of sodium acetate . Optimization of solvent (e.g., ethanol or acetic acid) and temperature (reflux conditions) is critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and aromaticity of the thiazole ring.
  • X-ray crystallography : Programs like SHELXL (evidence from SHELX system applications) resolve bond lengths, angles, and dihedral angles. For instance, in related thiazole derivatives, the thiazole ring showed a dihedral angle of ~5° with adjacent substituents, indicating near coplanarity .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of this compound?

  • Methodology :

  • Solubility : Assessed in polar (DMSO, ethanol) and non-polar solvents; methyl esters generally exhibit lower aqueous solubility.
  • Stability : Thermal stability via TGA/DSC; hydrolytic stability under acidic/basic conditions. For example, methyl esters are prone to hydrolysis under strong alkaline conditions .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology :

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization from ethanol (95%) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

  • Methodology :

  • Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) mitigates weak scattering from light atoms (N, S).
  • Refinement : SHELXL refinement with constraints for hydrogen atoms (riding model) and anisotropic displacement parameters for non-H atoms. In related structures, missing hydrogen bonds were resolved using geometric restraints .

Q. How is the bioactivity of this compound evaluated in medicinal chemistry studies?

  • Methodology :

  • In vitro assays : Antimicrobial activity via MIC assays against bacterial/fungal strains; anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic studies : Molecular docking (using AutoDock Vina) to predict binding to targets like DNA topoisomerases or kinases .

Q. What computational methods predict its reactivity and electronic properties?

  • Methodology :

  • DFT calculations : Gaussian09 or ORCA software to compute HOMO/LUMO energies, Fukui indices, and electrostatic potential maps. SMILES/InChI keys (e.g., from evidence ) enable structure input for simulations.
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose feasible precursors and reaction pathways .

Q. How are regioselectivity issues addressed in synthesizing structural analogs?

  • Methodology :

  • Protecting groups : Temporary protection of the amino group (e.g., Boc) during substitution reactions.
  • Directed metalation : Use of directing groups (e.g., halogens) to control functionalization at specific positions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodology :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • 2D NMR (COSY, NOESY) : Confirm through-space correlations and assign ambiguous peaks. For methyl esters, ester rotamers may split signals, requiring analysis at elevated temperatures .

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